5-Chlorothiazole-4-carbonitrile

Medicinal Chemistry Drug-Likeness Optimization Lipophilic Efficiency

Discontinued or inconsistent supply of key heteroaromatic intermediates stalls medicinal chemistry and agrochemical projects. 5-Chlorothiazole-4-carbonitrile (CAS 1006047-45-5) ensures reliable access to a strategic building block with a balanced C4-cyano/C5-chloro substitution pattern. • Enables reliable SAR studies vs. the bromo (cLogP ~1.81-2.3) or unsubstituted analogs for controlled lipophilicity and target engagement. • Functions as a competent electrophile in Suzuki-Miyaura couplings (70-90% expected yields) for rapid library synthesis. • Supplied as ≥95% purity powder with stable ambient storage; serves as a key intermediate cited in 2020-2024 systemic fungicide patents.

Molecular Formula C4HClN2S
Molecular Weight 144.58 g/mol
CAS No. 1006047-45-5
Cat. No. B1288765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiazole-4-carbonitrile
CAS1006047-45-5
Molecular FormulaC4HClN2S
Molecular Weight144.58 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)Cl)C#N
InChIInChI=1S/C4HClN2S/c5-4-3(1-6)7-2-8-4/h2H
InChIKeyDYCZOLKTTZYKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorothiazole-4-carbonitrile Chemical Profile


5-Chlorothiazole-4-carbonitrile (CAS 1006047-45-5) is a monocyclic heteroaromatic building block featuring a 1,3-thiazole core substituted with a chloro group at the 5-position and a cyano group at the 4-position [1]. The molecular formula is C₄HClN₂S, molecular weight 144.58 g/mol, and MDL number MFCD13179596 [2]. Calculated properties include a topological polar surface area (TPSA) of 64.9 Ų, zero hydrogen bond donors, and a computed LogP of 1.64–2.0 [3]. The compound is supplied as a powder with typical purity ≥95% and is stable under standard ambient storage conditions . As a versatile intermediate, it participates in nucleophilic aromatic substitution and transition-metal-catalyzed cross-couplings, enabling the late-stage diversification of thiazole-containing scaffolds [4].

Halogenated thiazole intermediate for cross-coupling and scaffold diversification
Fragment-like properties support hit-to-lead evolution workflows
Compatible with Suzuki and SNAr protocols for library synthesis

Why 5-Chlorothiazole-4-carbonitrile Cannot Be Substituted


In drug discovery and agrochemical lead optimization, the precise placement of halogen substituents on heteroaromatic cores profoundly influences physicochemical properties, metabolic stability, and target engagement [1]. While the unsubstituted thiazole-4-carbonitrile (MW 110.14) serves as a minimal scaffold [2], the introduction of a 5-chloro substituent in 5-chlorothiazole-4-carbonitrile (MW 144.58) confers a distinct balance of lipophilicity, steric bulk, and electronic character [3]. Direct replacement with the 5-bromo analog (MW 189.04) or the 5-fluoro analog (MW 128.13) alters these parameters non-linearly, potentially disrupting established structure-activity relationships (SAR) and synthetic protocols. The following quantitative evidence demonstrates the specific, measurable differences that mandate procurement of the exact 5-chloro congener for projects requiring precise control over molecular properties and reactivity.

5-Bromo analog Higher lipophilicity may shift solubility and nonspecific binding profiles
5-Fluoro analog Lower lipophilicity may alter membrane permeability and target engagement
Unsubstituted thiazole-4-carbonitrile Lacks chloro handle, limiting diversification and cross-coupling utility

5-Chlorothiazole-4-carbonitrile: Evidence vs. Analogs


Balanced Lipophilicity Profile

Lipophilicity is a critical driver of membrane permeability, metabolic clearance, and off-target promiscuity. The 5-chloro derivative (cLogP 1.64) [1] occupies an intermediate lipophilicity space relative to the 5-bromo analog (cLogP ~1.81–2.3) and the more hydrophilic 5-fluoro congener (cLogP ~0.5–1.4) [2]. This 0.17–0.66 log unit difference from the bromo analog translates to an approximately 1.5- to 4.6-fold lower distribution into lipid membranes, a parameter often associated with reduced phospholipidosis risk and improved aqueous solubility [3].

Lipophilicity
Cross-study comparable
cLogP 1.64
5-Br: 1.81–2.3 5-F: 0.5–1.4 Unsub.: 0.77
Supports intermediate lipophilicity selection context
Calculated values; cross-study comparators
Medicinal Chemistry Drug-Likeness Optimization Lipophilic Efficiency

Broad Cross-Coupling Compatibility

In palladium-catalyzed cross-coupling reactions, the C5 position of isothiazole/thiazole-4-carbonitriles exhibits differentiated reactivity based on the halogen. Studies on the closely related isothiazole-4-carbonitrile system demonstrate that the 5-chloro derivative participates in Suzuki couplings with arylboronic acids to yield 5-aryl products in high yields (typically 70–90%) [1]. In contrast, the 3,5-dibromo analog is more reactive but suffers from regioselectivity issues, while the 5-iodo congener is often preferred for challenging Stille or Sonogashira couplings [2]. The 5-chloro derivative thus provides a balanced reactivity profile suitable for standard Suzuki protocols without the competing side reactions observed with the more labile bromo or iodo species.

Cross-coupling
Class-level inference
70–90% yield
Suzuki-Miyaura, isothiazole analog
Supports Suzuki-based library synthesis context
Class-level inference; protocol-dependent
Synthetic Methodology Cross-Coupling Late-Stage Functionalization

Fragment-Like Physicochemical Profile

In fragment-based drug discovery (FBDD), adherence to the 'Rule of Three' (MW ≤300, cLogP ≤3, HBD ≤3, HBA ≤3) is critical for efficient hit evolution. 5-Chlorothiazole-4-carbonitrile (MW 144.58, cLogP 1.64, HBD 0, HBA 2, RotBonds 0) [1] is fully compliant and offers an additional heavy atom (Cl vs. H) compared to unsubstituted thiazole-4-carbonitrile (MW 110.14) [2], providing enhanced lipophilicity and a synthetic handle while remaining within fragment space. In contrast, the 5-bromo analog (MW 189.04) adds 44.5 Da (31% increase in mass) and further elevates cLogP, which may compromise fragment-like properties and reduce aqueous solubility (estimated 2–3 fold lower for 5-Br vs. 5-Cl based on cLogP difference). The 5-chloro congener thus represents the optimal balance between functional handle introduction and maintenance of fragment physicochemical space.

Fragment-likeness
Cross-study comparable
MW 144.58, cLogP 1.64
5-Br: MW 189.04 (31% mass increase) Parent: MW 110.14
Maintains fragment physicochemical space vs. 5-Br
Estimated solubility advantage context-dependent
Fragment-Based Drug Discovery Lead-Like Properties Rule of Three Compliance

5-Chlorothiazole-4-carbonitrile Application Scenarios


Medicinal Chemistry: Fragment-Based Lead Generation

In fragment library design and screening, 5-chlorothiazole-4-carbonitrile (MW 144.58, cLogP 1.64, TPSA 64.9 Ų) [1] provides an ideal starting point. Its intermediate lipophilicity relative to the 5-bromo analog (cLogP ~1.81–2.3) reduces the risk of nonspecific hydrophobic binding and improves assay solubility, while the chloro substituent offers a handle for Suzuki cross-coupling to elaborate initial hits. The compound is fully Rule of Three compliant and thus suitable for fragment-based campaigns targeting kinases, GPCRs, and other protein families where precise control over physicochemical properties is essential.

Synthetic Methodology: Late-Stage Cross-Coupling

The 5-chloro substituent serves as a competent electrophile in Suzuki-Miyaura couplings, as demonstrated on isothiazole-4-carbonitrile scaffolds where yields of 5-arylated products reach 70–90% under standard conditions [2]. This reactivity profile makes 5-chlorothiazole-4-carbonitrile a reliable building block for constructing diverse 5-aryl-thiazole-4-carbonitrile libraries without the need for specialized ligands or harsh conditions required for less reactive chloroheteroarenes.

Agrochemical Intermediates: Systemic Fungicides & Herbicides

Patents from leading agrochemical companies (2020–2024) cite 5-chlorothiazole-4-carbonitrile as a key intermediate for systemic fungicides [3]. The combination of the electron-withdrawing cyano group and the chloro substituent imparts the requisite physicochemical properties for translocation within plants and target-site binding. For process chemists scaling up these synthetic routes, the commercial availability of the compound in ≥95% purity from multiple vendors ensures reliable supply chain continuity .

Chemical Biology: Probe Synthesis via SNAr

The 5-chloro group can be displaced by nitrogen, oxygen, or sulfur nucleophiles under basic conditions, enabling the synthesis of functionalized thiazole-based chemical probes. This reactivity, coupled with the cyano group's potential as a bioisostere for carboxylic acids or as a hydrogen-bond acceptor, makes 5-chlorothiazole-4-carbonitrile a versatile entry point for generating targeted protein degradation probes (PROTACs) or activity-based probes requiring precise orientation of linker attachment.

Application
Selection Property
Validation Focus
Fragment-based hit expansion
Halogenated thiazole scaffold with Cl handle
Lipophilicity and solubility profiling
Suzuki cross-coupling library synthesis
5-Chloro electrophile reactivity
Reaction yield and regioselectivity verification
Agrochemical intermediate scale-up
Cyano and chloro substitution pattern
Physicochemical property and process consistency
Chemical probe synthesis via SNAr
Leaving group ability and cyano bioisostere
Linker attachment and functional group tolerance

Technical Documentation Hub

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19 linked technical documents
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